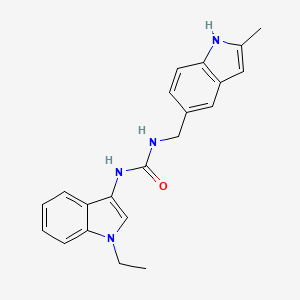
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea, also known as EMIM-1, is a synthetic compound that has been the subject of much scientific research due to its potential applications in the field of medicine. EMIM-1 is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is utilized in the synthesis of polycyclic meridianin analogues, which include a uracil structural unit. This is achieved through the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas (Časar et al., 2005).
- It has been used in modified Bischler-Napieralski reactions for synthesizing 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole derivatives and their transformation into N-acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides (Bobowski, 1983).
Biological Activities
- The crystal structure of a similar compound, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, shows its potential for biological activity studies due to the presence of hydrogen bonds in its structure (Saharin et al., 2008).
- Certain urea derivatives of indole, including 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, have been investigated for antitumor activities and have shown the potential for docking in the CDK4 protein, indicating relevance in cancer research (Hu et al., 2018).
Structural and Chemical Analysis
- The compound has been studied for its role in the facile synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, providing insights into the synthesis of complex indole derivatives (Carbone et al., 2013).
Antioxidant Properties
- Research on the synthesis of derivatives involving urea and indole structures has explored their antioxidant activities, highlighting their potential in pharmaceutical applications (George et al., 2010).
Synthesis Techniques
- Studies on the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate in anticancer drug development, provide insights into the methodologies that could be applicable to the synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea (Zhang et al., 2019).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-3-25-13-19(17-6-4-5-7-20(17)25)24-21(26)22-12-15-8-9-18-16(11-15)10-14(2)23-18/h4-11,13,23H,3,12H2,1-2H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCKWPIWSVMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2426409.png)
![N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2426410.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)
![1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)
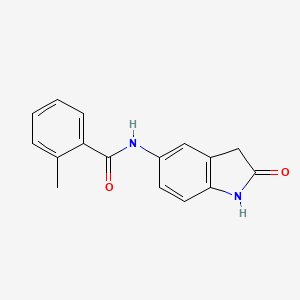
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)
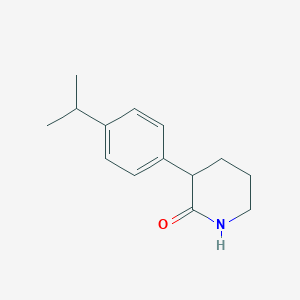
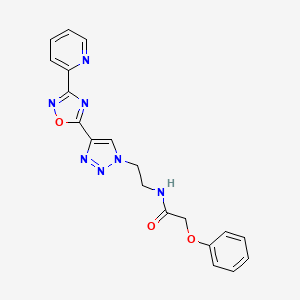
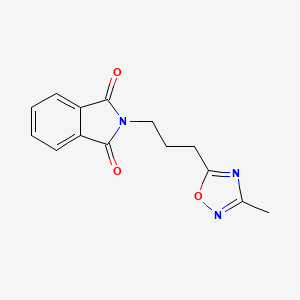
![8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one](/img/structure/B2426422.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)
![ethyl 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2426426.png)
![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2426428.png)
![2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2426429.png)